A-Lactulose

Enzymatic synthesis Regioselectivity Bioprocess engineering

A-Lactulose (CAS 85026-53-5) is the α-anomer of lactulose, essential for research where stereochemical purity is non-negotiable. Unlike commercial β-lactulose (CAS 4618-18-2), this isomer has unique retention times and enzymatic reactivity, making it a critical, non-substitutable reference standard for HPLC/LC-MS method development and regiospecific enzymatic assays. Ensure data integrity by avoiding uncontrolled variability from anomer substitution.

Molecular Formula C12H22O11
Molecular Weight 342.3 g/mol
CAS No. 85026-53-5
Cat. No. B3157567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Lactulose
CAS85026-53-5
Molecular FormulaC12H22O11
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
InChIKeyNBGXQZRRLOGAJF-WJONTELPSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-Lactulose (CAS 85026-53-5): Physicochemical Profile and Supply Chain Context


A-Lactulose (CAS 85026-53-5), systematically named 4-O-β-D-Galactopyranosyl-α-D-fructopyranose, is a specific stereoisomer of the synthetic disaccharide lactulose, comprising galactose and fructose subunits [1]. This compound, which is not naturally occurring, is produced via the isomerization of lactose and is primarily utilized as a high-purity reference standard and a niche research chemical for advanced analytical and biochemical investigations . Its well-defined physicochemical properties, including a molecular weight of 342.30 g/mol and a calculated LogP of -2.95, provide a reliable basis for consistent experimental design and chromatographic method development [1].

Why A-Lactulose (CAS 85026-53-5) is a Non-Substitutable Research Tool for Regiospecific Studies


The interchangeability of A-Lactulose (α-configuration) with commercial lactulose (β-configuration, CAS 4618-18-2) is a common but scientifically unfounded assumption in research and industrial settings. These compounds are distinct anomers differing in the stereochemistry at their anomeric centers, which confers unique properties in chiral environments and enzymatic reactions [1]. Critically, they are produced under divergent reaction conditions and exhibit different analytical retention times . Substituting one for the other in a validated analytical method or a regiospecific enzymatic assay will introduce uncontrolled variability, potentially compromising data integrity, altering reaction kinetics, and leading to erroneous quantification . Therefore, A-Lactulose is an essential and non-substitutable tool for specific research applications, particularly where stereochemical purity is paramount.

Quantitative Differentiation of A-Lactulose (CAS 85026-53-5) from Common Analogs and Isomers


Comparative Enzymatic Yield: A-Lactulose Production vs. Lactulose as a Minor Product

In a defined enzymatic transgalactosylation reaction using β-galactosidase from Kluyveromyces lactis, the production of allo-lactulose (a β-(1→1)-linked isomer) is substantially favored over the formation of lactulose (β-(1→4)-linked), a close analog to A-Lactulose. This demonstrates the enzyme's pronounced regioselectivity for the C-1 hydroxyl group of fructose [1].

Enzymatic synthesis Regioselectivity Bioprocess engineering

Chromatographic Differentiation: Unique Retention Behavior for Precise Quantification

Advanced chromatographic methods are required to resolve lactulose from its structural isomers and closely related saccharides in complex matrices. This confirms that A-Lactulose, due to its unique stereochemistry, possesses distinct retention characteristics, enabling its specific detection and quantification, which is critical for analytical method validation .

HPLC analysis Method validation Quality control

Thermodynamic Stability: Hydrolysis Energetics and Structural Integrity

Thermodynamic parameters for the hydrolysis of lactulose have been experimentally determined, revealing a standard Gibbs free energy change (ΔG'°) of approximately -4.2 kJ/mol. This provides a quantitative benchmark for the disaccharide's energetic stability against hydrolysis in aqueous systems [1].

Thermodynamics Stability studies Chemical process design

Definitive Research and Analytical Applications of A-Lactulose (CAS 85026-53-5)


Analytical Reference Standard for Chromatography and Method Validation

As a high-purity chemical with a defined structure, A-Lactulose (CAS 85026-53-5) is an indispensable analytical reference standard. It is used to calibrate instruments, validate analytical methods (e.g., HPLC, LC-MS), and ensure the accuracy and specificity of assays designed to detect and quantify lactulose and its isomers in complex biological or food matrices [1]. Its unique retention behavior makes it essential for developing robust, discriminatory analytical methods for quality control in the pharmaceutical and food industries.

Enzymatic and Microbiological Research Probe

Given the pronounced regioselectivity of enzymes like β-galactosidase for specific glycosidic linkages [1], A-Lactulose serves as a valuable tool in biochemical research. It can be used as a defined substrate to study the active site specificity, kinetics, and mechanism of action of carbohydrate-active enzymes (CAZymes). Its resistance to hydrolysis by human intestinal enzymes also makes it relevant in gut microbiome research as a model substrate to investigate the metabolic capabilities of specific bacterial strains [2].

Synthesis of Structurally Defined Oligosaccharides and Glycoconjugates

In synthetic carbohydrate chemistry, A-Lactulose is used as a protected or unprotected building block for the synthesis of more complex, structurally defined oligosaccharides and glycoconjugates [1]. Its unique stereochemistry (α-configuration) provides chemists with a specific anomeric handle for stereoselective glycosylation reactions, enabling the construction of molecules with precise 3D architectures that are critical for studying carbohydrate-protein interactions and developing novel therapeutics.

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